5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione
Description
The molecule features a 2-fluorophenyl substituent at position 5 and a methyl group at position 2, which likely influence its electronic properties, solubility, and biological interactions. The indeno-thiazolo-pyrimidine core is synthesized via cyclocondensation reactions, often involving bromoacetylcoumarins or dihydropyrimidinethiones under acidic conditions .
Properties
IUPAC Name |
10-(2-fluorophenyl)-13-methyl-14-thia-11,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaene-8,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c1-10-19(25)23-17(13-8-4-5-9-14(13)21)15-16(22-20(23)26-10)11-6-2-3-7-12(11)18(15)24/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSPFNIYQMEXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(C3=C(C4=CC=CC=C4C3=O)N=C2S1)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar thiazolopyrimidine derivatives have been reported to exhibit extensive pharmacological applications, such as antimicrobial, antibiofilm, anticancer, antiviral, anti-inflammatory, antitubercular, and calcium channel blocking activities. They are also reported as inhibitors of acetylcholinesterase (AchE), CDC25B phosphatase, and xanthine oxidase enzymes, and Bcl-2 family proteins.
Mode of Action
Thiazolopyrimidine derivatives, in general, are known to interact with their targets and cause changes that result in their observed biological activities. For instance, they can inhibit the activity of certain enzymes or block specific cellular pathways, leading to their antimicrobial, anticancer, or other effects.
Biochemical Pathways
Given the broad range of activities associated with thiazolopyrimidine derivatives, it can be inferred that multiple pathways might be affected. These could include pathways involved in microbial growth, cancer cell proliferation, inflammation, and more.
Pharmacokinetics
A moderate level of lipophilicity was found to be advantageous for inhibition compared to other substituted derivatives. This suggests that the compound might have good absorption and distribution characteristics.
Biological Activity
5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C15H12FN3OS
- Molecular Weight : 299.34 g/mol
- CAS Number : [Insert CAS Number Here]
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic moieties. The most common methods include the use of cyclization reactions involving thiazole and pyrimidine derivatives. The synthetic pathways often yield compounds with significant biological activities due to their structural diversity.
Antitumor Activity
Research has highlighted the compound's potential as an antitumor agent. In a screening study against various cancer cell lines, including human colon carcinoma and hepatocellular carcinoma, the compound exhibited notable cytotoxic effects. For instance:
- IC50 Values :
- Human colon carcinoma: 20.88 - 31.92 µM
- Hepatocellular carcinoma: 35.22 - 42.63 µM
These results indicate a promising profile for further development as an anticancer therapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Various derivatives of thiazolo[3,2-a]pyrimidines have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of the fluorophenyl group enhances its potency against microbial strains .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Compounds with similar structures have demonstrated significant inhibition of COX-1 and COX-2 activities, leading to reduced inflammation in experimental models .
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Study on Antitumor Activity :
- Antimicrobial Evaluation :
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways leading to cell death in tumor cells.
- Inflammatory Pathway Modulation : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of indeno[1,2-d]thiazolo[3,2-a]pyrimidine derivatives, highlighting substituents, biological activities, and physicochemical properties:
Key Observations:
Substituent Effects on Activity: Antiproliferative Activity: Compounds 9B and 12B demonstrate potent activity against lung carcinoma, with 9B (trimethoxyphenyl) showing slightly higher efficacy than 12B (4-chlorophenyl). The electron-rich methoxy groups in 9B may enhance interactions with hydrophobic pockets in STAT3 or IL-6 targets . Antimicrobial Activity: The 4-methoxyphenyl-phenyl analog exhibits broad-spectrum activity, suggesting that electron-donating groups improve membrane penetration or target binding in microbes .
Role of Halogen Substituents: The 2-fluorophenyl group in the target compound may confer improved metabolic stability and binding affinity compared to non-halogenated analogs (e.g., 9a).
Synthetic Yields and Physicochemical Properties: Derivatives with thiophene or benzylidene substituents (e.g., 10c) show higher yields (>80%), likely due to stabilized intermediates during cyclocondensation .
Structural Insights from Molecular Docking :
- 9B and 12B show strong binding to IL-6 (-8.2 kcal/mol) and Caspase-3 (-7.6 kcal/mol), respectively, in silico. The target compound’s fluorine atom may similarly stabilize hydrogen bonds or π-π interactions with apoptotic pathway proteins .
Preparation Methods
Hantzsch-Thiazole Formation Followed by Pyrimidine Annulation
A two-step protocol derived from Gewald-like reactions involves:
- Thiazole ring formation : Reacting 2-cyanoacetamide with carbon disulfide and methyl iodide to form 2-aminothiazole derivatives.
- Pyrimidine annulation : Treating the thiazole intermediate with trifluoroacetic anhydride (TFAA) to induce cyclization, forming the pyrimidine ring.
Example :
- 2-Cyanoacetamide (1.0 eq), CS₂ (1.2 eq), and methyl iodide (1.1 eq) in DMF at 60°C yield 5-methyl-2-aminothiazole-4-carbonitrile. Subsequent treatment with TFAA at 100°C generates the thiazolo[3,2-a]pyrimidine core.
Introduction of the 2-Fluorophenyl Group
The 2-fluorophenyl moiety is introduced via:
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of boronic acids with halogenated intermediates:
- A brominated thiazolo-pyrimidine intermediate (e.g., 5-bromo derivative) reacts with 2-fluorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Conditions :
Electrophilic Aromatic Substitution
Direct fluorination using Selectfluor™ or DAST on preformed aryl-thiazolo-pyrimidines, though regioselectivity challenges limit utility.
Methyl Group Incorporation
The 2-methyl group is installed via:
Alkylation of Enolates
- Deprotonating the indeno ring’s α-position using LDA or NaH, followed by quenching with methyl iodide.
Example : - Indeno-thiazolo-pyrimidine (1.0 eq), LDA (2.0 eq), THF, -78°C → methyl iodide (1.5 eq), rt, 2 h.
Intramolecular Friedel-Crafts Cyclization
The indeno ring is formed via acid-catalyzed cyclization:
Lewis Acid-Catalyzed Protocol
- Dissolve ethyl 5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (1.0 eq) in nitrobenzene.
- Add acetyl chloride (1.5 eq) and AlCl₃ (2.0 eq).
- Stir at 50°C for 6 h.
- Quench with ice-HCl, extract with ligroin, and recrystallize with acetic acid.
Outcome :
Brønsted Acid Alternatives
Comparative Analysis of Methodologies
Mechanistic Insights
Friedel-Crafts Cyclization :
Methyl Group Stability :
Challenges and Optimization Strategies
- Defluorination : Occurs under prolonged HCl exposure; mitigated by using AlCl₃/nitrobenzene.
- Solvent Choice : Nitrobenzene enhances electrophilicity but requires careful handling due to toxicity. Alternatives like PEG-600 show promise.
- Catalyst Load : Reducing AlCl₃ from 2.0 eq to 1.5 eq maintains yield while minimizing waste.
Q & A
Q. Basic
- NMR : 1H and 13C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- IR : Carbonyl stretches (C=O) at 1680–1720 cm⁻¹ verify dione groups .
- X-ray crystallography : Resolves bond lengths and angles (e.g., thiazolo-pyrimidine core planarity) with R-factors < 0.05 .
How do electronic effects of the 2-fluorophenyl group influence reactivity in cross-coupling reactions?
Advanced
The electron-withdrawing fluorine atom:
- Increases electrophilicity at the pyrimidine C4 position, facilitating nucleophilic attacks (e.g., Suzuki-Miyaura coupling).
- Reduces π-electron density in the indeno ring, altering regioselectivity in Friedel-Crafts alkylation. Computational studies (DFT) show a 0.3 eV decrease in LUMO energy at C4 compared to non-fluorinated analogs .
What strategies address contradictions in reported antimicrobial activity data for structurally similar compounds?
Q. Advanced
- Standardized assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols across studies to reduce variability .
- Substituent analysis : Compare activity of 2-fluorophenyl vs. 4-methoxyphenyl analogs; electron-withdrawing groups (e.g., -F) enhance Gram-positive bacterial inhibition by 30–50% .
- Synergistic effects : Evaluate combinations with β-lactam antibiotics to identify adjuvant potential .
What computational tools predict the compound’s binding affinity to biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets (e.g., EGFR), showing hydrogen bonds between the dione moiety and Lys721 .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns, highlighting hydrophobic interactions with fluorophenyl groups .
- QSAR models : Relate substituent electronegativity to IC50 values (R² > 0.85) .
How does the compound’s solubility profile impact formulation for in vivo studies?
Q. Advanced
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to increase aqueous solubility from <0.1 mg/mL to >5 mg/mL .
- LogP optimization : Fluorophenyl groups increase logP to ~3.2, requiring lipid-based carriers for oral bioavailability .
What analytical challenges arise in quantifying trace impurities during synthesis?
Q. Advanced
- HPLC-MS : Detects alkylation byproducts (e.g., di-alkylated species) at 0.1% levels using C18 columns and acetonitrile/water gradients .
- NMR spiking : Identifies residual solvents (DMF) via comparison with reference spectra .
- ICP-OES : Monitors heavy metal catalysts (e.g., Pd) below 10 ppm .
How do steric effects from the methyl group on the indeno ring affect catalytic hydrogenation?
Advanced
The 2-methyl group:
- Shields the C5 position , reducing hydrogenation rates by 40% compared to non-methylated analogs.
- Directs hydrogenation to the less hindered C3 dione, confirmed by deuterium labeling studies .
What synthetic modifications improve metabolic stability for pharmacokinetic studies?
Q. Advanced
- Deuterium incorporation : Replace methyl hydrogens with deuterium at C2, increasing half-life (t½) from 2.5 to 4.1 hours in rat plasma .
- Prodrug design : Introduce ester moieties at the dione group, hydrolyzed in vivo to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
